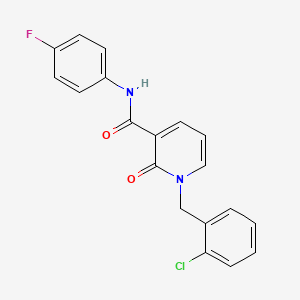

1-(2-chlorobenzyl)-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical compounds with similar structures, such as “4-(2-CHLOROBENZYL)-N-(1-(4-FLUOROPHENYL)ETHYLIDENE)-1-PIPERAZINAMINE” and “1- (2-CHLOROBENZYL)-3- (4-FLUOROPHENYL)UREA”, are often used in research and have various applications .

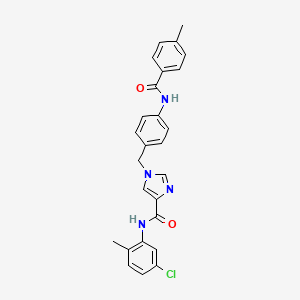

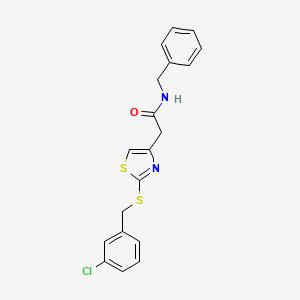

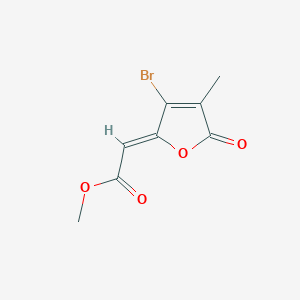

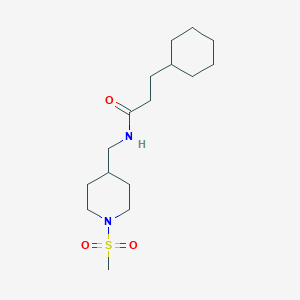

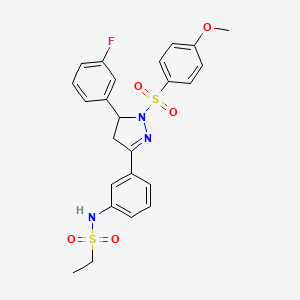

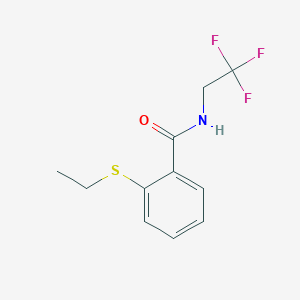

Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like NMR and IR spectroscopy. For example, the structure of “3-(2-Chlorobenzyl)-6-(4-fluorophenyl)-7H-[1,2,4]-triazolo[3,4-b][1,3,4]thiadiazine” was confirmed using these methods .Chemical Reactions Analysis

The chemical reactions involving similar compounds often include transformations like oxidations, aminations, halogenations, and C–C-bond-formations .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, and solubility, can be determined using various analytical techniques. For instance, “4-Chlorophenyl isocyanate” has a melting point of 26-29°C and a boiling point of 203-204°C .Scientific Research Applications

Discovery and Inhibition Studies

The compound 1-(2-chlorobenzyl)-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is related to a class of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides identified as potent and selective Met kinase inhibitors. These compounds have shown promise in preclinical cancer models, particularly in inhibiting the Met kinase superfamily, which is implicated in various forms of cancer. For example, one such analogue demonstrated complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model following oral administration, leading to its advancement into phase I clinical trials due to its favorable pharmacokinetic and preclinical safety profiles (Schroeder et al., 2009).

Spectroscopic and Structural Analyses

Research has also focused on the spectroscopic investigation of dihydronicotinamides, which are structurally similar to 1-(2-chlorobenzyl)-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide. These studies provide insights into the conformation, absorption, and fluorescence properties of such compounds, offering a foundational understanding of their physical and chemical behaviors. The effective conjugation observed between the dihydropyridine and carboxamide π-systems, as well as established transoid and cisoid conformations, are critical for designing compounds with desired optical and electronic properties (Fischer, Fleckenstein, & Hönes, 1988).

Synthesis and Material Applications

The compound and its derivatives have implications in material science as well, particularly in the synthesis of novel carboxamides. For instance, the reaction of carboxylic acids and amines with specific pyridinium salts has afforded corresponding carboxamides in good yields, showcasing the compound's utility in organic synthesis and potential applications in creating new materials with unique properties (Mukaiyama, Aikawa, & Kobayashi, 1976).

Polymeric and Coating Applications

Furthermore, the structural motifs present in 1-(2-chlorobenzyl)-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide have been explored in the development of polyamides and coatings. Polyamides synthesized from related bis(ether-carboxylic acids) or bis(ether amines) derived from similar phenolic compounds have shown excellent solubility, thermal stability, and mechanical properties, making them suitable for high-performance applications (Hsiao, Yang, & Chen, 2000).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]-N-(4-fluorophenyl)-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClFN2O2/c20-17-6-2-1-4-13(17)12-23-11-3-5-16(19(23)25)18(24)22-15-9-7-14(21)8-10-15/h1-11H,12H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASICIPKDICDKQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-chlorobenzyl)-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Oxa-7-azaspiro[3.4]octan-7-yl)prop-2-en-1-one](/img/structure/B2579186.png)

![N-[(1-Methylbenzimidazol-5-yl)methyl]prop-2-enamide](/img/structure/B2579195.png)

![Tert-butyl 4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate](/img/structure/B2579197.png)

![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B2579199.png)

![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2579205.png)